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Compound of Interest

Compound Name: Ethyltrioctylphosphonium bromide

Cat. No.: B1618194 Get Quote

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of

Ethyltrioctylphosphonium Bromide as a Quaternary Phosphonium Salt.

Introduction
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt (QPS) that has

garnered interest in various chemical and pharmaceutical applications. As a phase-transfer

catalyst, it facilitates reactions between reactants in immiscible phases, enhancing reaction

rates and yields. More recently, the unique properties of long-chain quaternary phosphonium

salts have led to their exploration in the realm of drug development, particularly as potential

drug delivery vehicles and as cytotoxic agents against cancer cells. This technical guide

provides a comprehensive overview of ethyltrioctylphosphonium bromide, focusing on its

physicochemical properties, synthesis, applications in catalysis and drug development, and

toxicological profile.

Physicochemical Properties
Ethyltrioctylphosphonium bromide is a salt consisting of a central phosphorus atom bonded

to one ethyl group and three octyl groups, with a bromide anion. The long alkyl chains impart

significant lipophilicity to the cation, influencing its solubility and interaction with biological

membranes.
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Property Value Reference

Molecular Formula C26H56PBr [1]

Molecular Weight 479.61 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Solubility Soluble in methanol [2]

Melting Point

203–209°C (for the related

ethyltriphenylphosphonium

bromide)

[2]

Synthesis of Ethyltrioctylphosphonium Bromide
General Synthesis Reaction
The synthesis of ethyltrioctylphosphonium bromide is achieved through the quaternization

of trioctylphosphine with ethyl bromide. This is a nucleophilic substitution reaction where the

phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic carbon of

the ethyl bromide.

Trioctylphosphine
(C8H17)3P

Quaternization Reaction

Ethyl Bromide
C2H5Br

Solvent
(e.g., Toluene, Acetonitrile)

Heat
(Reflux)

Ethyltrioctylphosphonium Bromide
[(C8H17)3P(C2H5)]+Br-
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General synthesis workflow for Ethyltrioctylphosphonium Bromide.

Experimental Protocol (General Procedure)
The following is a general experimental protocol for the synthesis of quaternary phosphonium

salts, which can be adapted for the synthesis of ethyltrioctylphosphonium bromide. Specific

reaction conditions may require optimization.

Materials:

Trioctylphosphine

Ethyl bromide

Anhydrous toluene (or another suitable solvent like acetonitrile)

An inert gas (e.g., Nitrogen or Argon)

Equipment:

Three-neck round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Inert gas supply

Procedure:

Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel,

and an inlet for the inert gas. Ensure all glassware is dry.

Inert Atmosphere: Purge the system with the inert gas to remove air and moisture. Maintain

a positive pressure of the inert gas throughout the reaction.

Reactant Addition:
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In the flask, dissolve trioctylphosphine in anhydrous toluene.

Add ethyl bromide to the dropping funnel.

Reaction:

While stirring the phosphine solution, add the ethyl bromide dropwise from the dropping

funnel at a controlled rate.

After the addition is complete, heat the reaction mixture to reflux and maintain for several

hours. The reaction progress can be monitored by techniques such as thin-layer

chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Product Isolation and Purification:

After the reaction is complete, cool the mixture to room temperature.

The product, being a salt, may precipitate out of the non-polar solvent. If so, collect the

solid by filtration.

If the product remains in solution, the solvent can be removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

a mixture of a polar and a non-polar solvent).

Drying: Dry the purified ethyltrioctylphosphonium bromide under vacuum to remove any

residual solvent.

Applications in Research and Drug Development
Phase-Transfer Catalysis
Ethyltrioctylphosphonium bromide is an effective phase-transfer catalyst (PTC). In a

biphasic system (e.g., an aqueous and an organic phase), the phosphonium salt can transport

a reactant from one phase to another where the reaction occurs. The lipophilic octyl chains

facilitate the solubility of the cation in the organic phase, while the positive charge allows it to

pair with an anionic reactant from the aqueous phase.
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A patent describes the use of ethyltrioctylphosphonium bromide as a catalyst in the reaction

of alcohols and/or phenols with phosphorus pentasulfide[3][4]. In one example, 0.56 g of

ethyltrioctylphosphonium bromide was dissolved in an n-octanol/phenol mixture before the

reaction to produce dithiophosphoric acids[3].

Potential in Drug Delivery and as a Cytotoxic Agent
Quaternary phosphonium salts, particularly those with lipophilic cations, have emerged as

promising candidates in drug development for two primary reasons: their ability to target

mitochondria and their inherent cytotoxicity against cancer cells.

4.2.1. Mitochondrial Targeting
Mitochondria possess a significant negative membrane potential across their inner membrane.

This electrochemical gradient drives the accumulation of lipophilic cations, such as the

ethyltrioctylphosphonium cation, within the mitochondrial matrix[5][6][7]. This property can be

exploited to deliver therapeutic agents specifically to the mitochondria, which are implicated in

various diseases, including cancer and neurodegenerative disorders.
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Mitochondrial targeting by a quaternary phosphonium salt (QPS)-drug conjugate.

4.2.2. Cytotoxicity against Cancer Cells
Several studies have demonstrated that long-chain quaternary phosphonium salts exhibit

significant cytotoxic activity against various cancer cell lines[8][9]. The proposed mechanism

involves the disruption of the mitochondrial membrane and the subsequent induction of

apoptosis. The selective accumulation of these lipophilic cations in the mitochondria of cancer

cells, which often have a higher mitochondrial membrane potential than normal cells, may

contribute to their selective toxicity[8].

Toxicological Profile
The toxicological profile of ethyltrioctylphosphonium bromide is not extensively documented

in publicly available literature. However, data from related long-chain quaternary phosphonium
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salts can provide an indication of its potential hazards.

Cytotoxicity
Studies on various long-chain alkylphosphonium salts have shown potent cytotoxic effects

against cancer cell lines. The cytotoxicity is influenced by the length of the alkyl chains, with

longer chains generally leading to higher toxicity.

Compound Cell Line
IC50 Value
(µM)

Exposure Time
(h)

Reference

Tri-n-butyl-n-

hexadecylphosp

honium bromide

HeLa <5 24 and 48 [8]

Triphenylalkylph

osphonium

iodides (C1-C5

alkyl)

K562 6-10 48 [7]

Hemolytic Activity
Hemolysis, the rupture of red blood cells, is a critical parameter for assessing the

biocompatibility of compounds intended for intravenous administration. An in vitro hemolysis

assay is a standard method to evaluate this.

General Hemolysis Assay Protocol:

Prepare Erythrocyte Suspension: Obtain fresh whole blood and wash the erythrocytes with a

buffered saline solution (e.g., PBS) by repeated centrifugation and resuspension to remove

plasma and other components. Prepare a diluted suspension of the washed erythrocytes.

Sample Incubation: Incubate the erythrocyte suspension with various concentrations of the

test compound (ethyltrioctylphosphonium bromide). Include a negative control (buffer)

and a positive control (a known hemolytic agent like Triton X-100).

Quantification of Hemolysis: After incubation, centrifuge the samples to pellet the intact

erythrocytes. Measure the absorbance of the supernatant at a wavelength corresponding to
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hemoglobin absorption (e.g., 540 nm).

Calculate Percentage Hemolysis: The percentage of hemolysis is calculated using the

following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) /

(Absorbance of positive control - Absorbance of negative control)] x 100

Start: Obtain Whole Blood Wash Erythrocytes
(Centrifugation & Resuspension) Prepare Erythrocyte Suspension Incubate with Test Compound,

Positive & Negative Controls Centrifuge to Pellet Intact Cells Measure Absorbance of Supernatant Calculate % Hemolysis End: Assess Hemolytic Potential

Click to download full resolution via product page

Workflow for a typical in vitro hemolysis assay.

Genotoxicity (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical

compound[10][11]. It utilizes several strains of the bacterium Salmonella typhimurium that carry

mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-

free medium. The test evaluates the ability of the compound to cause a reverse mutation,

allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free

medium.

General Ames Test Protocol:

Bacterial Strains: Use a set of Salmonella typhimurium strains with different types of

mutations (e.g., frameshift, base-pair substitution).

Metabolic Activation: The test is typically performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.

Exposure: The bacterial strains are exposed to various concentrations of the test compound

in the presence or absence of the S9 mix.

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
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Incubation and Counting: The plates are incubated for a few days, and the number of

revertant colonies (colonies that have undergone reverse mutation and can now grow) is

counted.

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the negative control.

Conclusion
Ethyltrioctylphosphonium bromide is a versatile quaternary phosphonium salt with

established applications as a phase-transfer catalyst and emerging potential in the field of drug

development. Its lipophilic nature and cationic charge are key to its functionality, enabling it to

facilitate reactions in biphasic systems and to target the mitochondria of cells. While its inherent

cytotoxicity presents a challenge, it also opens avenues for its investigation as an anticancer

agent. Further research is needed to fully elucidate its toxicological profile and to explore its

potential in targeted drug delivery systems. This guide provides a foundational understanding

for researchers and drug development professionals interested in harnessing the unique

properties of ethyltrioctylphosphonium bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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